![molecular formula C6H11NO2 B1593873 3-(2-methoxyethoxy)propanenitrile CAS No. 35633-50-2](/img/structure/B1593873.png)
3-(2-methoxyethoxy)propanenitrile
Overview
Description
3-(2-methoxyethoxy)propanenitrile: is an organic compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . It is also known by its IUPAC name, This compound . This compound is characterized by the presence of a nitrile group (-CN) attached to a three-carbon chain, which is further substituted with a 2-methoxyethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of propanenitrile, 3-(2-methoxyethoxy)- typically begins with commercially available starting materials such as 3-chloropropanenitrile and 2-methoxyethanol.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in 3-chloropropanenitrile with the 2-methoxyethoxy group.
Industrial Production Methods: Industrial production methods for propanenitrile, 3-(2-methoxyethoxy)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- 3-(2-methoxyethoxy)propanenitrile is used as an intermediate in organic synthesis for the preparation of various pharmaceuticals and agrochemicals .
Biology:
- It is utilized in the synthesis of biologically active compounds that can be used in drug discovery and development .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of propanenitrile, 3-(2-methoxyethoxy)- depends on its specific application. The 2-methoxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .
Comparison with Similar Compounds
Propanenitrile: A simpler nitrile compound without the 2-methoxyethoxy substitution.
3-(2-ethoxyethoxy)propanenitrile: Similar structure but with an ethoxy group instead of a methoxy group.
3-(2-isopropoxyethoxy)propanenitrile: Similar structure but with an isopropoxy group.
Uniqueness:
Biological Activity
3-(2-Methoxyethoxy)propanenitrile, with the chemical formula C6H11NO2 and CAS number 35633-50-2, is a nitrile compound that has garnered attention for its potential biological activities. Nitriles are known for a variety of biological effects, including antimicrobial and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.
The structure of this compound can be described as follows:
- Chemical Name : this compound
- Molecular Formula : C6H11NO2
- Molecular Weight : 129.16 g/mol
- CAS Number : 35633-50-2
Case Studies and Research Findings
-
Antimicrobial Activity :
A study examining various nitriles found that certain structural features contribute to enhanced antimicrobial efficacy. While specific data on this compound is lacking, its structural similarity to other active nitriles suggests potential effectiveness against bacterial strains . -
Cytotoxicity Studies :
Research on related compounds has indicated that nitriles can induce apoptosis in cancer cells. For example, a study highlighted the cytotoxic effects of various alkyl nitriles on human cancer cell lines, which could be extrapolated to suggest similar effects for this compound . -
Inflammation Modulation :
Compounds in the nitrile class have been noted for their ability to inhibit pro-inflammatory cytokines. Although direct studies on this compound are not available, its potential to influence inflammatory pathways remains an area for future investigation .
Data Table: Biological Activity of Nitriles
Properties
IUPAC Name |
3-(2-methoxyethoxy)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-8-5-6-9-4-2-3-7/h2,4-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGOKQGYDCMNPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
117521-16-1 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-cyanoethyl)-ω-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117521-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4067933 | |
Record name | Propanenitrile, 3-(2-methoxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35633-50-2 | |
Record name | 3-(2-Methoxyethoxy)propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35633-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanenitrile, 3-(2-methoxyethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035633502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanenitrile, 3-(2-methoxyethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanenitrile, 3-(2-methoxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanenitrile, 3-(2-methoxyethoxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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